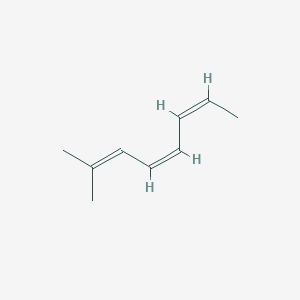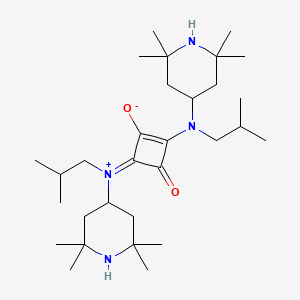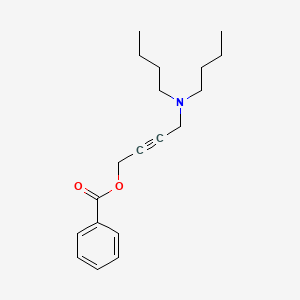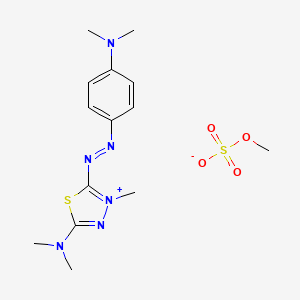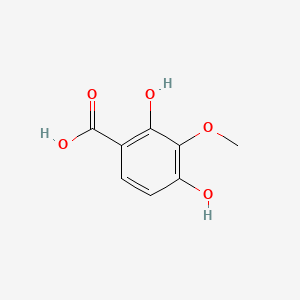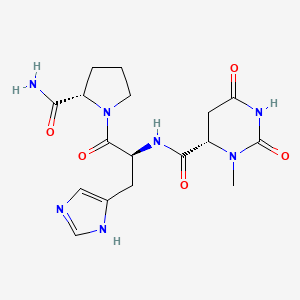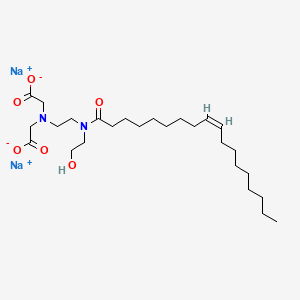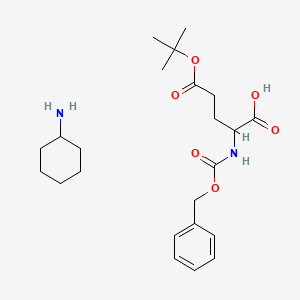![molecular formula C42H53NO15 B12704182 methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl groups, acetoxy groups, and a carboxylate group, making it a highly functionalized molecule. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, acetylation, and cyclization reactions. The specific synthetic route can vary depending on the desired yield and purity. Common reagents used in the synthesis include acetic anhydride, pyridine, and various protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7.
- Methyl (7Z,9Z,11R,12S,13R,14R,15R,16R,17S,18S,19S,20Z)-2-acetoxy-12,14,16,18,19,31-hexahydroxy-3.
- (7S,9Z,11R,12R,13R,14R,15S,16S,17S,18R,19Z,21Z)-28-(Diethylamino)-2,15,17,32-tetrahydroxy-11-met.
Uniqueness
This compound is unique due to its highly functionalized structure, which allows for a wide range of chemical modifications and potential applications. Its multiple hydroxyl and acetoxy groups provide numerous sites for chemical reactions, making it a versatile molecule in both research and industrial settings.
Propriétés
Formule moléculaire |
C42H53NO15 |
|---|---|
Poids moléculaire |
811.9 g/mol |
Nom IUPAC |
methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate |
InChI |
InChI=1S/C42H53NO15/c1-17-13-12-14-18(2)40(51)43-30-20(4)38(58-25(9)45)26-27(34(30)49)31(46)22(6)37-28(26)36(55-16-56-37)19(3)15-42(10,53)39(50)23(7)33(48)29(41(52)54-11)32(47)21(5)35(17)57-24(8)44/h12-15,17,21,23,29,32-33,35,39,47-50,53H,16H2,1-11H3,(H,43,51)/b13-12-,18-14+,19-15-/t17-,21+,23+,29-,32-,33-,35-,39-,42-/m1/s1 |
Clé InChI |
HWZKXYATXCLZAG-UWBRUKTBSA-N |
SMILES isomérique |
C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C\[C@@]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]1OC(=O)C)C)O)C(=O)OC)O)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1OC(=O)C)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


